

# physicochemical characteristics of 6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde

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## Compound of Interest

Compound Name: 6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde

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## An In-depth Technical Guide on 6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**6-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde** is a fluorinated heterocyclic compound belonging to the benzimidazole class of molecules. Benzimidazoles are a significant scaffold in medicinal chemistry, known to exhibit a wide array of biological activities, including antimicrobial, anticancer, and kinase inhibitory effects.[1] The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, often leading to enhanced metabolic stability and target affinity.[2] This technical guide provides a comprehensive overview of the physicochemical characteristics, synthesis, and known biological relevance of **6-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde**, aimed at supporting research and development efforts in the pharmaceutical sciences.

### Physicochemical Characteristics

A clear understanding of the physicochemical properties of a compound is fundamental for its application in drug discovery and development. The key properties of **6-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde** are summarized in the table below. While specific

experimental data for some properties of this particular molecule are not widely published, predicted values and data from closely related analogs provide valuable insights.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>5</sub> FN <sub>2</sub> O	<a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	164.14 g/mol	<a href="#">[3]</a>
Appearance	White to off-white solid	<a href="#">[3]</a>
Purity	≥95.0%	<a href="#">[3]</a>
Melting Point	Not reported	
Boiling Point	Not reported	
Solubility	Not quantitatively reported. Expected to be soluble in polar organic solvents like DMSO and methanol.	
Storage Conditions	-20°C, sealed storage, away from moisture.	<a href="#">[3]</a>

## Synthesis and Purification

The synthesis of **6-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde** can be achieved through the condensation of 4-fluoro-1,2-phenylenediamine with a suitable two-carbon aldehyde equivalent, followed by oxidation if necessary. A general and adaptable protocol is described below.

## Experimental Protocol: Synthesis of 2-Substituted Benzimidazoles

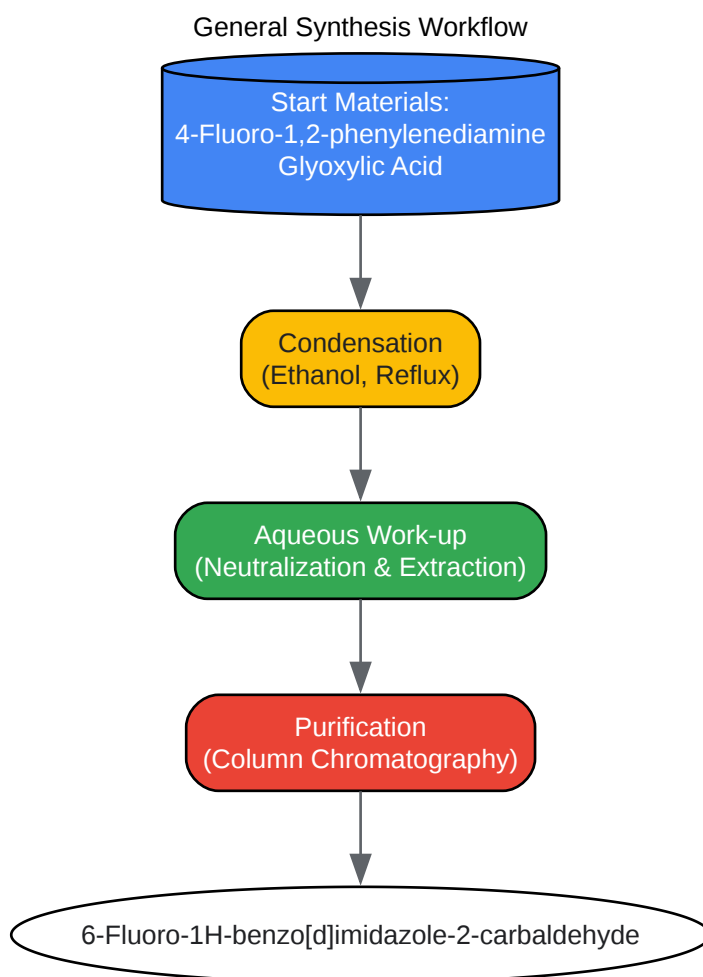
This protocol is a general method for the synthesis of 2-substituted benzimidazoles and can be adapted for **6-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde**.[\[5\]](#)

Materials:

- 4-Fluoro-1,2-phenylenediamine
- Glyoxylic acid (or a protected equivalent)
- Oxidizing agent (e.g., sodium metabisulfite)[5]
- Ethanol
- Water
- Sodium bicarbonate solution
- Silica gel for column chromatography
- Eluent (e.g., ethyl acetate/hexane mixture)

Procedure:

- Condensation: Dissolve 4-fluoro-1,2-phenylenediamine (1 equivalent) in ethanol in a round-bottom flask.
- Add a solution of glyoxylic acid (1 equivalent) in water to the flask.
- Add sodium metabisulfite (1.5 equivalents) to the reaction mixture.[5]
- Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure **6-**

**Fluoro-1H-benzo[d]imidazole-2-carbaldehyde.**

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General synthesis workflow for **6-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde**.

## Spectroscopic Characterization

While specific spectra for **6-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde** are not readily available in the public domain, the expected spectral characteristics can be predicted based on the analysis of closely related benzimidazole derivatives.[5]

## **<sup>1</sup>H NMR Spectroscopy**

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton of the imidazole ring, and the aldehyde proton. The N-H proton typically appears as a broad singlet at a high chemical shift ( $\delta$  12-13 ppm) in DMSO- $d_6$ . The aldehyde proton is expected to be a singlet around  $\delta$  9-10 ppm. The aromatic protons will exhibit complex splitting patterns due to fluorine-proton and proton-proton coupling.

## **<sup>13</sup>C NMR Spectroscopy**

The carbon NMR spectrum will provide information about the carbon skeleton. The carbonyl carbon of the aldehyde group is expected to resonate at a high chemical shift ( $\delta$  ~180-190 ppm). The carbon atoms of the benzimidazole core will appear in the aromatic region ( $\delta$  100-160 ppm), with the carbon bearing the fluorine atom showing a characteristic large one-bond C-F coupling constant.

## **FT-IR Spectroscopy**

The infrared spectrum will be characterized by absorption bands corresponding to the various functional groups. Key expected peaks include:

- N-H stretch: A broad band in the region of 3200-3400  $\text{cm}^{-1}$
- C-H stretch (aromatic): Around 3000-3100  $\text{cm}^{-1}$
- C=O stretch (aldehyde): A strong absorption band around 1680-1700  $\text{cm}^{-1}$
- C=N and C=C stretches (aromatic rings): In the 1400-1600  $\text{cm}^{-1}$  region
- C-F stretch: A strong band typically in the 1000-1300  $\text{cm}^{-1}$  region

## **Mass Spectrometry**

The mass spectrum should show a molecular ion peak ( $M^+$ ) corresponding to the molecular weight of the compound (164.14 g/mol). The fragmentation pattern is expected to be characteristic of benzimidazoles, which often involves the loss of HCN (27 amu) and CO (28 amu) from the molecular ion.

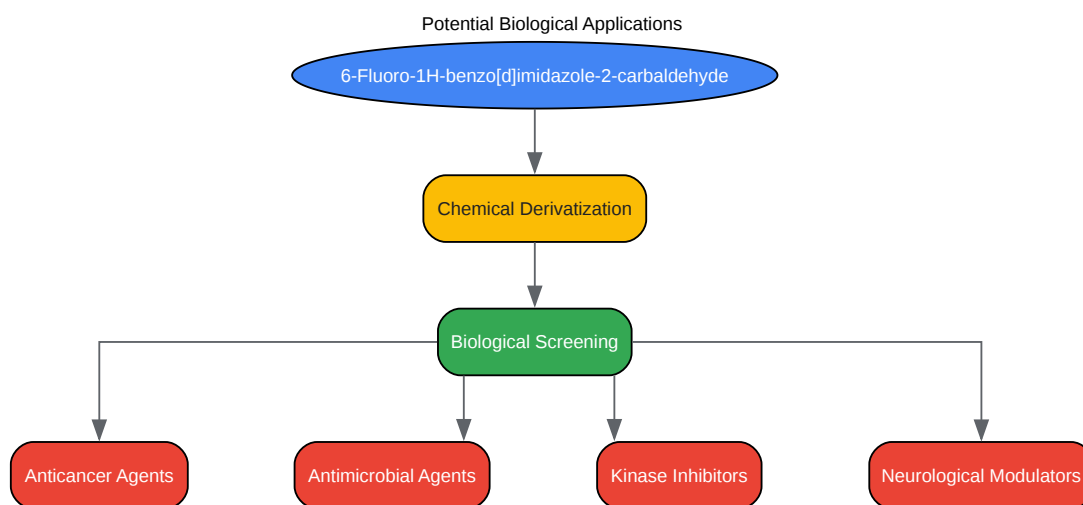
## Biological Activity and Signaling Pathways

While specific biological targets and signaling pathways for **6-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde** have not been extensively reported, the broader class of benzimidazole derivatives is known to interact with various biological targets. This makes the title compound a valuable scaffold for further investigation.

Benzimidazoles have been reported to act as:

- **Anticancer Agents:** Some benzimidazole derivatives exhibit anticancer activity by targeting enzymes such as topoisomerase I.[\[5\]](#)
- **Kinase Inhibitors:** The benzimidazole scaffold is present in several kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.
- **Antimicrobial Agents:** Benzimidazole derivatives have shown efficacy against a range of bacteria and fungi.[\[1\]](#)
- **GABA-A Receptor Modulators:** Certain 2-phenyl-1H-benzo[d]imidazoles have been identified as positive allosteric modulators of GABA-A receptors, suggesting potential applications in neurological disorders.[\[2\]](#)

The presence of the aldehyde functional group in **6-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde** offers a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives for biological screening.



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Drug discovery workflow starting from the core compound.

## Conclusion

**6-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde** represents a valuable building block for the development of novel therapeutic agents. Its physicochemical properties, combined with the known biological activities of the benzimidazole scaffold, make it an attractive starting point for medicinal chemistry campaigns. Further research is warranted to fully elucidate its specific biological targets and mechanisms of action, which will undoubtedly open new avenues for the discovery of innovative drugs.

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